S-Adenosyl-L-methionine-13C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

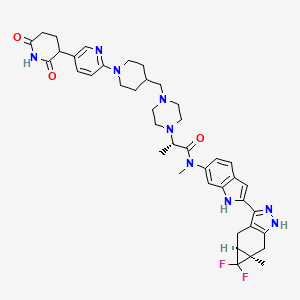

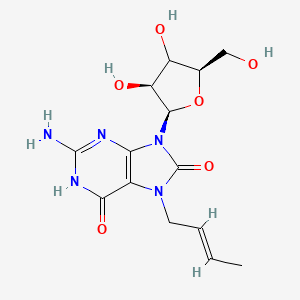

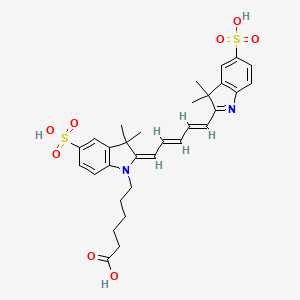

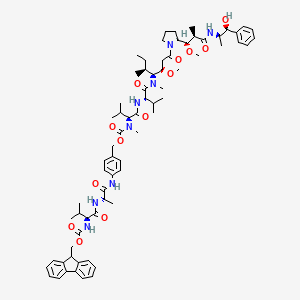

S-Adenosyl-L-methionine-13C: is a stable isotope-labeled compound of S-Adenosyl-L-methionine, a naturally occurring sulfonium compound found in all living organisms. It plays a crucial role in various biological processes, including methylation, trans-sulfuration, and trans-propylamine reactions. The 13C labeling is used in research to trace and study metabolic pathways and biochemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: S-Adenosyl-L-methionine-13C can be synthesized through enzymatic reactions involving methionine and adenosine triphosphate (ATP). The reaction is catalyzed by methionine adenosyltransferase. The process involves the deoxygenation of the solution by argon, followed by the addition of immobilized inorganic pyrophosphatase, SAM synthetase, and co-immobilized adenylate kinase and pyruvate kinase .

Industrial Production Methods: Microbial production is a feasible method for industrial applications. Various strategies, such as optimization of fermentation processes and metabolic engineering, have been employed to enhance the production of this compound. Common microbial strains used include Saccharomyces cerevisiae, Pichia pastoris, and Escherichia coli .

Analyse Des Réactions Chimiques

Types of Reactions: S-Adenosyl-L-methionine-13C undergoes several types of reactions, including:

Methylation: It donates methyl groups to various substrates.

Trans-sulfuration: It participates in the conversion of homocysteine to cysteine.

Trans-propylamine: It is involved in the synthesis of polyamines.

Common Reagents and Conditions: Reactions involving this compound typically require specific enzymes such as methyltransferases, aminotransferases, and radical SAM enzymes. Conditions often include physiological pH and temperature, with the presence of cofactors like ATP and pyridoxal phosphate .

Major Products: The major products formed from these reactions include methylated compounds, cysteine, and polyamines. These products play vital roles in cellular functions and metabolic pathways .

Applications De Recherche Scientifique

Chemistry: S-Adenosyl-L-methionine-13C is used to study methylation reactions and enzyme mechanisms. It helps in understanding the role of methylation in organic synthesis and natural product biosynthesis .

Biology: In biological research, it is used to trace metabolic pathways and study the regulation of gene expression through methylation. It also aids in the investigation of protein and nucleic acid modifications .

Medicine: this compound is used in medical research to study its effects on liver disorders, depression, and osteoarthritis. It helps in understanding the biochemical basis of these conditions and developing therapeutic interventions .

Industry: In the industrial sector, it is used in the production of pharmaceuticals and dietary supplements. Its role in enhancing the stability and bioavailability of compounds makes it valuable in drug formulation .

Mécanisme D'action

S-Adenosyl-L-methionine-13C exerts its effects primarily through transmethylation, where it donates a methyl group to various substrates. This process is crucial for cellular growth, repair, and the maintenance of cell membranes. It also influences the action of hormones and neurotransmitters, affecting mood and cognitive functions . The molecular targets include DNA, RNA, proteins, and small molecules, with pathways involving methyltransferases and other enzymes .

Comparaison Avec Des Composés Similaires

S-Adenosyl-L-homocysteine: A product of methylation reactions, it is involved in the regulation of methyltransferase activity.

S-Adenosyl-L-methionine: The non-labeled version, widely used in biological and medical research.

S-Adenosyl-L-methionine analogs: These are used to study the specificity and mechanism of methyltransferases.

Uniqueness: S-Adenosyl-L-methionine-13C is unique due to its stable isotope labeling, which allows for precise tracing and analysis in metabolic studies. This labeling provides a significant advantage in research, enabling detailed insights into biochemical pathways and mechanisms .

Propriétés

Numéro CAS |

74084-24-5 |

|---|---|

Formule moléculaire |

C15H22N6O5S |

Poids moléculaire |

399.43 g/mol |

Nom IUPAC |

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-(113C)methylsulfonio]butanoate |

InChI |

InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/t7-,8+,10+,11+,14+,27?/m0/s1/i1+1 |

Clé InChI |

MEFKEPWMEQBLKI-NFZQFHNOSA-N |

SMILES isomérique |

[13CH3][S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

SMILES canonique |

C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[2-(4-Isothiocyanatobutylsulfinyl)ethoxy]-5-prop-2-enylphenyl]-4-prop-2-enylphenol](/img/structure/B12396252.png)

![Cyclopropyl-[4-[3-(4-pyridin-4-ylpiperidin-1-yl)propoxy]phenyl]methanone](/img/structure/B12396268.png)